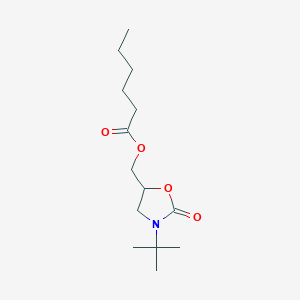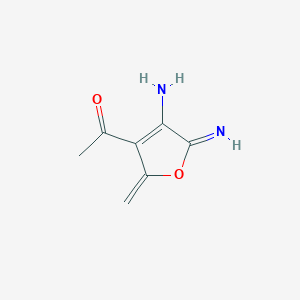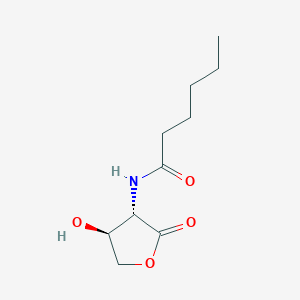![molecular formula C7H9N3O B12894154 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 51777-26-5](/img/structure/B12894154.png)
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one can be synthesized through various synthetic methodologies. One common approach involves the condensation of appropriate precursors, such as 2-aminopyrimidine and glyoxal, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-c]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar scaffold but includes a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51777-26-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N3O/c1-5-6-2-3-8-7(11)10(6)4-9-5/h4H,2-3H2,1H3,(H,8,11) |
InChI Key |
FOBRCFNKPIVUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC(=O)N2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)

![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)



![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)




